An In-depth Technical Guide to Ammonium Iodide: Chemical Formula and Structure
An In-depth Technical Guide to Ammonium Iodide: Chemical Formula and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical formula, structure, and properties of ammonium iodide (NH₄I). It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and structural characterization, and a visualization of its crystal lattice.
Chemical Formula and Structure
Ammonium iodide is an inorganic compound with the chemical formula NH₄I.[1] It is an ionic salt consisting of the ammonium cation (NH₄⁺) and the iodide anion (I⁻). The ammonium cation is polyatomic, with a central nitrogen atom covalently bonded to four hydrogen atoms in a tetrahedral geometry. The iodide anion is a monatomic halide ion. The electrostatic attraction between the positively charged ammonium ion and the negatively charged iodide ion forms the ionic bond that holds the compound together.
At room temperature, ammonium iodide exists as a white, odorless crystalline solid.[2] It is known to be light-sensitive and can turn yellow or brown upon exposure to air and light due to the decomposition and liberation of iodine.[2]
Crystal Structure
X-ray diffraction studies have been instrumental in determining the crystal structure of ammonium iodide. The seminal work by Bartlett and Langmuir in 1921 established that at room temperature, ammonium iodide crystallizes in a face-centered cubic (FCC) lattice, similar to the structure of sodium chloride.[2][3] In this arrangement, each ammonium ion is surrounded by six equidistant iodide ions, and conversely, each iodide ion is surrounded by six equidistant ammonium ions.
The key crystallographic parameters for ammonium iodide at 20 °C are:
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Crystal System: Cubic
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Space Group: F m -3 m
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Lattice Constant (a): 7.199 Å[2]
Below a transition temperature of -17.6 °C, the crystal structure changes to a centered cubic lattice.[3]
Quantitative Data
The physical and chemical properties of ammonium iodide are summarized in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | NH₄I |
| Molar Mass | 144.94 g/mol |
| Appearance | White to yellowish crystalline powder |
| Density | 2.51 g/cm³ |
| Melting Point | 551 °C (sublimes) |
| Boiling Point | 235 °C (in vacuum) |
| Solubility in Water | 155 g/100 mL (0 °C)172 g/100 mL (20 °C)250 g/100 mL (100 °C) |
| Crystal Structure | Face-centered cubic (at 20 °C) |
| Lattice Constant (a) | 7.199 Å (at 20 °C)[2] |
Experimental Protocols
Synthesis of Ammonium Iodide
Two common methods for the synthesis of ammonium iodide are presented below.
This is a direct and common laboratory method for preparing ammonium iodide.[1]
Reaction: NH₃ + HI → NH₄I
Methodology:
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In a well-ventilated fume hood, carefully neutralize hydroiodic acid (HI) with a solution of ammonia (NH₃) or ammonium hydroxide (NH₄OH). The reaction is exothermic and should be performed with cooling in an ice bath.
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Monitor the pH of the solution to ensure complete neutralization.
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The resulting solution of ammonium iodide is then concentrated by gentle heating or evaporation under reduced pressure to induce crystallization.
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The formed crystals are collected by filtration, washed with a small amount of cold ethanol or diethyl ether, and dried in a desiccator to obtain pure ammonium iodide.
This method involves a double displacement reaction followed by crystallization.[4]
Reaction: 2 KI + (NH₄)₂SO₄ → 2 NH₄I + K₂SO₄(s)
Methodology:
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Prepare a solution by dissolving 254 g of potassium iodide in 125 ml of water.[4]
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In a separate beaker, dissolve 100 g of ammonium sulfate in 125 ml of boiling water.[4]
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Mix the two solutions. As the mixture cools, potassium sulfate will precipitate out due to its lower solubility.
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To enhance the precipitation of potassium sulfate, add 40 ml of alcohol and let the mixture stand for 12 hours.[4]
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Filter the mixture to remove the precipitated potassium sulfate.
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The filtrate, containing ammonium iodide, is then evaporated. During evaporation, occasionally add ammonia water containing some alcohol until crystallization of ammonium iodide begins.[4]
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The resulting crystals are collected and can be further purified by recrystallization.
Determination of Crystal Structure by X-ray Diffraction
The crystal structure of ammonium iodide can be determined using single-crystal or powder X-ray diffraction (XRD). The following protocol is based on the principles used in early crystallographic studies and modern practices.
Methodology:
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Crystal Preparation: A suitable single crystal of ammonium iodide, typically larger than 0.1 mm in all dimensions, is mounted on a goniometer head. For powder diffraction, a finely ground sample of ammonium iodide is packed into a capillary tube or onto a sample holder.
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Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. The crystal is then rotated, and the diffraction pattern, consisting of a series of spots (for single crystal) or rings (for powder), is recorded on a detector. The angles and intensities of the diffracted X-rays are measured.
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Data Analysis:
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The positions of the diffraction spots or rings are used to determine the size and shape of the unit cell. For ammonium iodide at room temperature, this will correspond to a face-centered cubic lattice.
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The intensities of the diffracted beams are used to determine the arrangement of atoms within the unit cell.
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The collected data is processed to calculate an electron density map of the crystal, from which the positions of the ammonium and iodide ions can be determined.
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Refinement of the structural model is performed to achieve the best agreement between the observed and calculated diffraction patterns.
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Visualization of the Crystal Structure
The following diagram, generated using the DOT language, illustrates the face-centered cubic (FCC) crystal lattice of ammonium iodide.
Caption: Face-centered cubic lattice of ammonium iodide.
